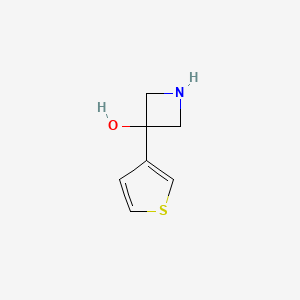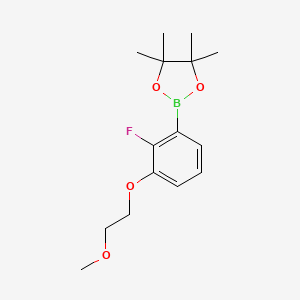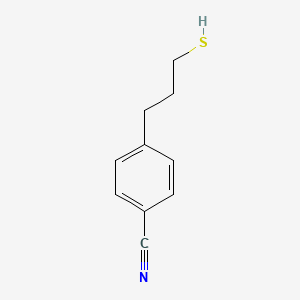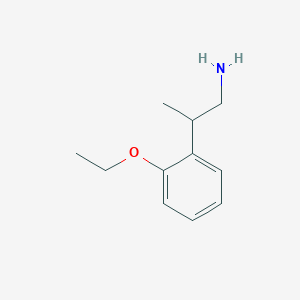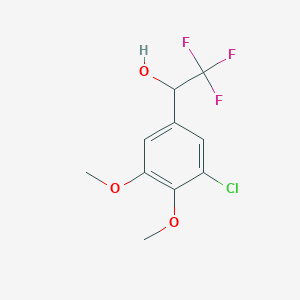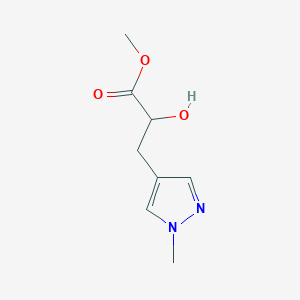
4-(2,3-Dimethoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethoxyphenyl)butan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by a butan-1-amine backbone with a 2,3-dimethoxyphenyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,3-dimethoxyphenylbutanone. This process typically involves the following steps:
Formation of the Intermediate: The starting material, 2,3-dimethoxyphenylbutanone, is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reductive Amination: The intermediate imine or iminium ion formed in the first step is then reduced to the corresponding amine, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(2,3-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
4-(2,3-Dimethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.
Mescaline: A naturally occurring compound with a similar structure but an additional methoxy group at the 5-position.
3-Methoxytyramine: A metabolite of dopamine with a single methoxy group.
Uniqueness
4-(2,3-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the length of its carbon chain.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
4-(2,3-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8H,3-4,6,9,13H2,1-2H3 |
InChI 键 |
XVOAZGBYPOUHPW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


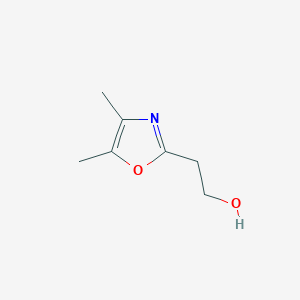
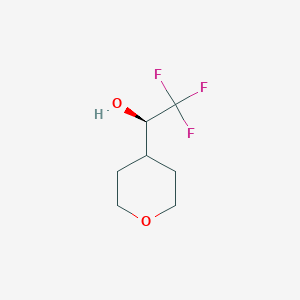
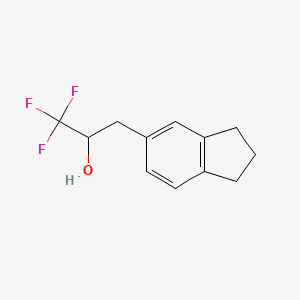
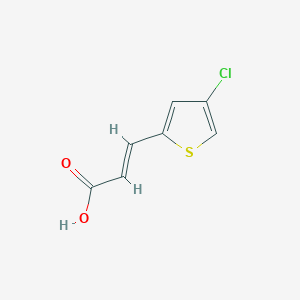
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
